molecular formula C20H21N5O3S B11677909 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 303102-67-2

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11677909
CAS No.: 303102-67-2
M. Wt: 411.5 g/mol
InChI Key: SVSQJHNTDSQWGA-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and antifungal properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the ethyl group and the hydroxyphenyl moiety may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

303102-67-2

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(14-8-10-16(28-2)11-9-14)23-24-20(25)29-13-18(27)22-21-12-15-6-4-5-7-17(15)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

SVSQJHNTDSQWGA-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)C3=CC=C(C=C3)OC

Origin of Product

United States

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